Lipophilicity Comparison vs. Melatonin
The target compound exhibits a computed logP of 3.7, which is substantially higher than melatonin's reported XLogP of 1.6 (Guide to Pharmacology) or experimentally determined logP of ~1.2–1.6 [1]. This 2.1–2.5 log unit increase indicates a >100-fold greater predicted partition into octanol, consistent with enhanced membrane permeability potential but also reduced aqueous solubility.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.7 (computed, vendor datasheet) |
| Comparator Or Baseline | Melatonin: 1.6 (XLogP, IUPHAR); 1.2–1.6 (experimental literature range) |
| Quantified Difference | ΔlogP ≈ +2.1 to +2.5 (target minus melatonin) |
| Conditions | Computed logP: ChemDiv algorithm (target) vs. XLogP3 (melatonin, Guide to Pharmacology); experimental logP values sourced from published literature for melatonin. |
Why This Matters
A >2 log unit increase in lipophilicity translates to markedly different passive membrane permeation and solubility profiles, impacting dosing regimens, formulation strategies, and tissue distribution predictions in preclinical models.
- [1] Guide to Pharmacology (IUPHAR/BPS). Melatonin Ligand Page: XLogP 1.6. Available at: https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=1357 (Accessed 2026-04-30). View Source
